molecular formula C4H8OS B1268107 2-Methylmercapto-propionaldehyde CAS No. 13382-53-1

2-Methylmercapto-propionaldehyde

Cat. No. B1268107
CAS RN: 13382-53-1
M. Wt: 104.17 g/mol
InChI Key: DNOUKPGPAUUCPC-UHFFFAOYSA-N
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Description

2-Methylmercapto-propionaldehyde, also known as Methional, is an organic compound with the molecular formula C4H8OS . It is a colorless to pale yellow liquid with a powerful and diffusive onion and meat-like odor . It is integral in the production of MetAMINO (DL-methionine), which is used in animal feed to improve the performance of livestock farming .


Synthesis Analysis

Methylmercaptopropionaldehyde can be prepared in a single reaction unit . The process involves simultaneously contacting a gaseous mixture comprising acrolein with a liquid mixture comprising methylmercaptopropionaldehyde, methyl mercaptan, a catalyst, and methylmercaptopropionaldehyde methyl thiohemiacetal in the reactive absorber . The absorbed acrolein reacts with the methyl mercaptan or the methylmercaptopropionaldehyde methyl thiohemiacetal to obtain methylmercapto-propionaldehyde .


Molecular Structure Analysis

The molecular weight of 2-Methylmercapto-propionaldehyde is 104.17 . The IUPAC Standard InChI is InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3 .


Chemical Reactions Analysis

Methional is a reactant involved in homolytic cross-coupling reactions, oxidative coupling, chemoselective oxidation, intermolecular alkyne hydroacylation reactions, and oxidation of sulfides to sulfoxides .


Physical And Chemical Properties Analysis

2-Methylmercapto-propionaldehyde is a colorless to pale yellow liquid . It has a boiling point of 165-166°C . Its vapor density is greater than 1 (vs air), and it has a vapor pressure of 760 mmHg at 165°C . The refractive index is 1.483 (lit.) , and it has a density of 1.043 g/mL at 25°C (lit.) .

Scientific Research Applications

Pyrolysis Studies

In a study examining the thermal decomposition of propionaldehyde, it was found that the pyrolysis of propionaldehyde involves reactions similar to those observed for acetaldehyde and butyraldehyde. Unique products were observed, which highlighted the need for further study of the pyrolysis mechanism. This research is significant for understanding the breakdown processes of related aldehydes, including 2-Methylmercapto-propionaldehyde (Warner et al., 2015).

Fragrance Chemical Analysis

A study conducted on 2-(4-tert-butylbenzyl)propionaldehyde, a fragrance chemical similar to 2-Methylmercapto-propionaldehyde, developed a method for analyzing its metabolites in urine samples. This research provides insights into the human exposure and metabolism of fragrance compounds, which can be extrapolated to understand similar chemicals (Scherer et al., 2020).

Catalytic Reactions Involving Aldehydes

The catalytic synthesis of 5-Methyl-2-thiazolamine, involving reactions with propionaldehyde, offers insight into the chemical processes that can involve 2-Methylmercapto-propionaldehyde. This study suggests potential applications in creating derivatives or related compounds (Zhang Rong, 2000).

Analytical Chemistry Applications

A study presented a quantitative method for determining impurities of propionaldehyde in poloxamer using proton nuclear magnetic resonance spectroscopy. The method developed here can be adapted for similar analytical applications involving 2-Methylmercapto-propionaldehyde (Forshed et al., 2005).

SERS Study of Mercapto-Aldehyde Derivatives

Research on the Surface-Enhanced Raman Spectroscopy (SERS) study of mercapto-aldehyde derivatives provides valuable insights into the chemisorption of such molecules and their interaction in various reactions. This study, focusing on 4-(methylmercapto)benzaldehyde, could provide a basis for understanding the surface chemistry of similar compounds like 2-Methylmercapto-propionaldehyde (Conoci et al., 2002).

Safety And Hazards

2-Methylmercapto-propionaldehyde is a flammable liquid and vapor . It causes skin irritation and serious eye damage . It may cause respiratory irritation and may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

Evonik Industries has invested €25 million to develop and expand its methylmercapto-propionaldehyde (MMP) production plant in Wesseling, Germany . This investment is part of Evonik’s global methionine asset strategy with the clear goal of being the cost and technology leader in all regions, and the reliable partner for their customers .

properties

IUPAC Name

2-methylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-4(3-5)6-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOUKPGPAUUCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336194
Record name 2-(Methylthio)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylmercapto-propionaldehyde

CAS RN

13382-53-1
Record name 2-(Methylthio)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Shibamoto, Y Kamiya, S Mihara - Journal of Agricultural and …, 1981 - ACS Publications
The sukiyaki volatiles obtained from beef, heated with vegetables and seasonings (sugar and soy sauce) under simulated cooking conditions, were isolated and identified by gas-liquid …
Number of citations: 29 pubs.acs.org

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